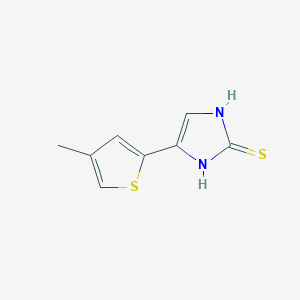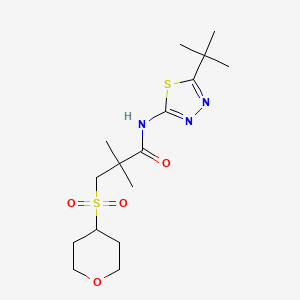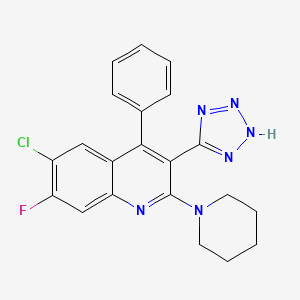![molecular formula C26H33F3N6O4S B10834833 (3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMID26924192-Compound-54 is a small molecular drug developed by Bayer Pharma Aktiengesellschaft. It is known for its inhibitory effects on bromodomain and extraterminal domain proteins, which are involved in various cellular processes, including transcription regulation and chromatin remodeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PMID26924192-Compound-54 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of core structures: Using cyclization reactions to form the core heterocyclic structures.
Functional group modifications: Introducing functional groups through substitution reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for PMID26924192-Compound-54 are not explicitly detailed in public sources. Typically, large-scale production involves optimizing the synthetic route for higher yields and purity, using scalable reaction conditions, and employing industrial purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
PMID26924192-Compound-54 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
PMID26924192-Compound-54 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain and extraterminal domain protein inhibition.
Biology: Employed in cellular assays to investigate the role of bromodomain and extraterminal domain proteins in gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting bromodomain and extraterminal domain proteins.
Wirkmechanismus
PMID26924192-Compound-54 exerts its effects by inhibiting bromodomain and extraterminal domain proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and chromatin remodeling. By inhibiting these proteins, PMID26924192-Compound-54 disrupts the transmission of epigenetic memory and alters gene expression patterns .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ZEN-3694: Wird für sein Potenzial bei der Behandlung von Prostatakrebs untersucht.
BMS-986158: Wird auf seine Wirkungen auf solide Tumoren untersucht.
Einzigartigkeit
PMID26924192-Verbindung-54 ist aufgrund seiner spezifischen chemischen Struktur und seiner hohen Affinität für Bromodomänen- und extraterminale Domänenproteine einzigartig. Diese Spezifität ermöglicht eine gezielte Hemmung, was es zu einem wertvollen Werkzeug in der Forschung und in therapeutischen Anwendungen macht.
Eigenschaften
Molekularformel |
C26H33F3N6O4S |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C26H33F3N6O4S/c1-18-25(36)32(2)22-6-7-23(31-24(22)35(18)20-8-14-39-15-9-20)30-19-4-3-5-21(16-19)40(37,38)34-12-10-33(11-13-34)17-26(27,28)29/h3-7,16,18,20H,8-15,17H2,1-2H3,(H,30,31)/t18-/m1/s1 |
InChI-Schlüssel |
DRCMYKRSYNVVMM-GOSISDBHSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C |
Kanonische SMILES |
CC1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B10834753.png)
![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-[[4-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834774.png)
![Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834779.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)

![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)

